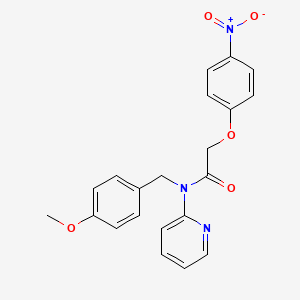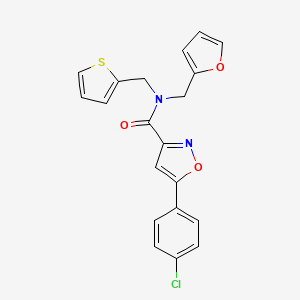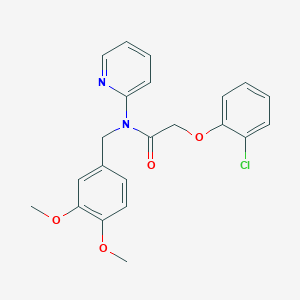![molecular formula C18H18ClF3N4 B11343469 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11343469.png)
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylhydrazine, and trifluoroacetic acid. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 4-chlorobenzaldehyde and methylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Substitution: Introduction of the trifluoromethyl group using trifluoroacetic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-(2-methylpropyl) group.
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the trifluoromethyl group.
3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks both the N-(2-methylpropyl) and trifluoromethyl groups.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups. The presence of the 4-chlorophenyl, 2-(trifluoromethyl), and N-(2-methylpropyl) groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18ClF3N4 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H18ClF3N4/c1-10(2)9-23-14-8-11(3)24-17-15(12-4-6-13(19)7-5-12)16(18(20,21)22)25-26(14)17/h4-8,10,23H,9H2,1-3H3 |
Clé InChI |
DULREJKHANKVLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11343409.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11343417.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B11343429.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11343445.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11343452.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11343453.png)
![8-(2,4-dichlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11343457.png)
![4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11343460.png)
![1-butyl-4-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11343461.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11343462.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11343463.png)
